4-(4-Methyl-1,3-thiazol-2-yl)phenol
Overview
Description
4-(4-Methyl-1,3-thiazol-2-yl)phenol is a heterocyclic organic compound with the linear formula C10H9NOS . It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular weight is 191.253 .Scientific Research Applications
Corrosion Inhibition
4-(4-Methyl-1,3-thiazol-2-yl)phenol and its derivatives have been studied for their role in corrosion inhibition. Research has shown that compounds like 2-((Thiazole-2-ylimino)methyl)phenol can protect mild steel in highly acidic environments. This protection is achieved through adsorption mechanisms and is supported by both experimental and quantum chemical calculations (Yılmaz, Fitoz, Ergun, & Emregül, 2016). Similarly, other thiazoles have been synthesized and evaluated for their effectiveness in preventing copper corrosion in acidic conditions, demonstrating high inhibition efficiencies of around 90% (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).
Molecular Docking and Quantum Chemical Studies
Molecular docking and quantum chemical calculations have been conducted on similar compounds to this compound, providing insights into their molecular structure and spectroscopic data. Such studies are crucial for understanding the potential biological effects and applications of these compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Fluorophores for Aluminum(III) Detection
In the search for selective Al3+ detection fluorophores, derivatives of this compound have been studied. These compounds show promise in the development of specific fluorophores for biological use, particularly in the study of intracellular Al3+ (Lambert, Taylor, Wegener, Woodhouse, Lincoln, & Ward, 2000).
Tyrosinase Inhibitory Activity
Recent studies have identified bis-thiazole derivatives, including 4-[bis(thiazol-2-ylamino)methyl]phenol, which exhibit significant tyrosinase inhibitory activity. Such compounds could potentially serve as candidates for tyrosinase inhibitors, an application relevant in fields like dermatology and cosmetic science (Cytarska & Kolasa, 2023).
Photophysical Properties and Fluorescence Quenching Studies
In the realm of photophysics, novel metallo-phthalocyanines with thiazole groups have been synthesized and their fluorescence quenching studies have been conducted. These studies are important for understanding the photophysical properties of these compounds and their potential applications in areas like sensing and imaging (Yenilmez, Sevim, & Bayır, 2013).
Future Directions
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals used by early discovery researchers
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including anti-inflammatory and analgesic effects .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Related thiazole compounds have shown significant analgesic and anti-inflammatory activities .
properties
IUPAC Name |
4-(4-methyl-1,3-thiazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-6-13-10(11-7)8-2-4-9(12)5-3-8/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCMBRIDHHFYQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421946 | |
Record name | 4-(4-Methyl-1,3-thiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
138330-01-5 | |
Record name | 4-(4-Methyl-1,3-thiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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